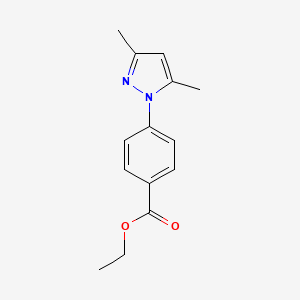

ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Description

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is an ester derivative featuring a benzoate core substituted with a 3,5-dimethylpyrazole moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its modular structure, which allows for further functionalization. Key identifiers include synonyms such as AC1MCD3A, MLS000861981, and ZINC110982 .

Properties

IUPAC Name |

ethyl 4-(3,5-dimethylpyrazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-5-7-13(8-6-12)16-11(3)9-10(2)15-16/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKAPKRQMNXYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331556 | |

| Record name | ethyl 4-(3,5-dimethylpyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730323 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

259196-29-7 | |

| Record name | ethyl 4-(3,5-dimethylpyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation under acidic or basic conditions to yield carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 80°C, 4h | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | 85% | |

| CrO₃ | Acetic acid, reflux, 6h | Same as above | 78% |

Mechanistic Insight : Oxidation proceeds via cleavage of the ester’s alkoxy group, forming a carboxylate intermediate that is protonated to the carboxylic acid .

Reduction Reactions

The ester group is reduced to primary alcohols using hydride-based reagents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → rt, 2h | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol | 92% | |

| NaBH₄/CaCl₂ | EtOH, reflux, 3h | Same as above | 65% |

Key Finding : LiAlH₄ provides superior yields due to its stronger reducing power, while NaBH₄ requires activators like CaCl₂ for effective ester reduction.

Nucleophilic Substitution at the Ester Group

The ethoxy group is replaced by nucleophiles (e.g., amines, thiols).

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (gas) | MeOH, 60°C, 8h | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide | 75% | |

| HS⁻ (NaSH) | DMF, 100°C, 6h | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)thiobenzoate | 68% |

Electrophilic Substitution on the Pyrazole Ring

The 3,5-dimethylpyrazole moiety undergoes halogenation and formylation.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂ (gas) | CHCl₃, 0°C, 2h | 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoate | 60% | |

| POCl₃/DMF | 90°C, 4h (Vilsmeier-Haack) | 4-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoate | 55% |

Note : Electrophilic substitution occurs preferentially at the pyrazole’s 4-position due to electron-donating methyl groups at 3 and 5 positions .

Cyclization and Cycloaddition Reactions

The compound participates in annulation reactions to form fused heterocycles.

| Reagent/Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 12h | Pyrazolo[1,5-a]pyrimidine derivative | 70% | |

| CS₂/KOH | Ultrasonication, 50°C, 2h | Thiadiazine-1,3,4-oxadiazole hybrid | 82% |

Mechanistic Pathway : Cyclization often involves intramolecular nucleophilic attack or [3+2] cycloaddition, facilitated by ultrasonication to enhance reaction kinetics .

Diazonium Coupling Reactions

The pyrazole ring participates in diazo chemistry for azo-dye synthesis.

| Diazonium Salt | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| ArN₂⁺Cl⁻ | pH 9–10, 0°C, 1h | 4-(4-Arylazo-3,5-dimethyl-1H-pyrazol-1-yl)benzoate | 88% |

Application : Azo derivatives exhibit photoresponsive behavior, enabling applications in materials science .

Hydrolysis Reactions

Controlled hydrolysis of the ester group produces intermediates for further derivatization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | EtOH/H₂O, rt, 24h | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | 95% | |

| H₂SO₄ (conc.) | Reflux, 6h | Same as above | 90% |

Optimization : Alkaline hydrolysis avoids side reactions (e.g., decarboxylation) observed under strongly acidic conditions.

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate serves as a versatile building block for synthesizing more complex molecules and heterocyclic compounds. Its unique substitution pattern allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution Reactions : The pyrazole ring can undergo electrophilic or nucleophilic substitutions .

Biology

Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anti-inflammatory properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro . The mechanisms of action are believed to involve:

- Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with biological targets.

- Ester Hydrolysis : The ester group may hydrolyze to release active moieties that interact with enzymes or receptors .

Medicine

In medicinal chemistry, this compound is investigated as a pharmaceutical intermediate. Its potential therapeutic applications include:

- Antimicrobial Agents : Development of new drugs targeting bacterial infections.

- Anti-inflammatory Drugs : Exploring its effects in reducing inflammation .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into various formulations, enhancing product performance in industries such as:

- Agricultural Chemistry : Potential use as pesticides or herbicides due to its biological activity against plant pathogens.

- Material Science : Incorporation into polymers or other materials for specific applications .

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibacterial agents .

- Anti-inflammatory Properties : Research has suggested that derivatives of this compound exhibit significant anti-inflammatory effects in preclinical models, paving the way for further drug development .

- Synthesis of Novel Derivatives : A recent study successfully synthesized new pyrazole derivatives using this compound as a precursor, showcasing its utility in generating compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to biological targets. The ester group may undergo hydrolysis to release the active pyrazole moiety, which can then interact with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analyses

Pharmacological Potential

Complex derivatives such as 4g and 4h () incorporate coumarin and benzodiazepine moieties, suggesting applications in neuropharmacology. In contrast, the simpler ethyl benzoate derivative may serve as a precursor for such molecules but lacks inherent bioactivity without further functionalization .

Physical and Chemical Properties

- Melting Points : The pentafluorophenyl analog melts at 85.5–86°C , whereas the ethyl ester’s melting point is likely lower due to reduced molecular symmetry.

- Lipophilicity : Fluorinated derivatives exhibit higher logP values, enhancing blood-brain barrier penetration, whereas ethyl esters balance solubility and reactivity .

Research Tools and Structural Analysis

- Crystallography : Programs like SHELXL and Mercury facilitate structural elucidation of pyrazole derivatives. For example, Mercury’s visualization tools enable comparative analysis of bond lengths and angles in crystal structures .

- Structural Overlays : Mercury’s multi-structure display can highlight conformational differences between ethyl benzoate derivatives and brominated analogs .

Biological Activity

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a pyrazole derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring connected to a benzoate ester. The presence of the dimethyl groups on the pyrazole ring enhances its lipophilicity and may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding and π-π Interactions : The pyrazole ring can engage in hydrogen bonding with biological targets, influencing binding affinity.

- Ester Hydrolysis : The ester group may undergo hydrolysis, releasing the active pyrazole moiety that interacts with enzymes or receptors.

These interactions are critical for its potential applications in various therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit notable antimicrobial properties. This compound has been investigated for its ability to inhibit the growth of various bacterial strains. In vitro studies have shown effective inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. A study demonstrated that derivatives of pyrazoles, including this compound, exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In particular, compounds in this class have shown selectivity towards COX-2 over COX-1, suggesting a favorable safety profile .

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. It has been associated with cytotoxic effects against various cancer cell lines, including lung cancer (A549 cells). The compound's structure allows it to interfere with cancer cell viability through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing substituted pyrazole derivatives with ethyl 4-halobenzoates in ethanol with glacial acetic acid as a catalyst (4–6 hours) achieves moderate to high yields . Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants significantly impact purity and yield. Post-synthesis purification via column chromatography or recrystallization is recommended.

- Key Considerations : Monitor reaction progress using TLC, and optimize reflux time to avoid side reactions like ester hydrolysis.

Q. How can crystallographic data for this compound be obtained and interpreted using software like SHELX or Mercury?

- Methodology : Single-crystal X-ray diffraction is the gold standard. After crystal growth, use SHELX for structure solution and refinement (e.g., SHELXL for small-molecule refinement) . Mercury software aids in visualizing hydrogen-bonding networks and packing diagrams, critical for understanding supramolecular interactions .

- Data Interpretation : Focus on bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking of the pyrazole ring) to correlate structure with reactivity.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyrazole moiety in coordination chemistry or catalysis?

- Methodology : The pyrazole group acts as a bidentate ligand, coordinating to metals via its nitrogen atoms. Investigate coordination modes (e.g., κ²-N,N′) using UV-Vis, NMR, and X-ray crystallography. For example, analogous bis-pyrazole ligands form stable complexes with transition metals like Cu(II) or Zn(II), as seen in ligand-synthesis studies .

- Contradictions : While pyrazoles generally exhibit strong metal-binding affinity, steric hindrance from 3,5-dimethyl substituents may reduce coordination efficiency. Compare with unsubstituted pyrazole derivatives for reactivity trends.

Q. How does this compound perform in photophysical applications, such as OLEDs or sensors?

- Methodology : Evaluate photoluminescence quantum yields and excitation-emission spectra in solvents of varying polarity. For OLED applications, similar pyrazole-based compounds exhibit blue-light emission with high thermal stability . Theoretical studies (DFT or TD-DFT) can predict electronic transitions and excited-state behavior.

- Key Findings : Substituents on the benzoate ester influence charge-transfer properties. Ethyl groups enhance solubility, while dimethylpyrazole improves rigidity, reducing non-radiative decay.

Q. What strategies resolve contradictions in reactivity data between this compound and structurally related analogs?

- Methodology : Conduct comparative kinetic studies under controlled conditions (e.g., solvent, temperature). For instance, ethyl 4-(dimethylamino)benzoate derivatives show higher reactivity in polymerization initiator systems than methacrylate analogs, attributed to electron-donating effects .

- Data Reconciliation : Use Hammett plots or computational modeling (e.g., Fukui indices) to quantify electronic effects of substituents.

Methodological Tables

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Structural elucidation | Bond lengths (Å), displacement parameters |

| NMR Spectroscopy | Confirmation of substitution patterns | δ 7.5–8.0 ppm (aromatic H), δ 1.3 ppm (CH₃) |

| HPLC-MS | Purity assessment | Retention time, m/z = 259.3 (M+H⁺) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.